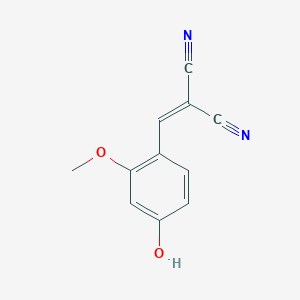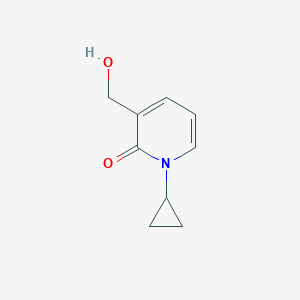
2-(4-Hydroxy-2-methoxybenzylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxy-2-methoxybenzylidene)malononitrile: is an organic compound with the molecular formula C11H8N2O2 . It is a derivative of benzylidene malononitrile, characterized by the presence of a hydroxy and methoxy group on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, biotechnology, and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde derivatives and malononitrile in the presence of a base catalyst. For instance, the reaction between 4-hydroxy-2-methoxybenzaldehyde and malononitrile can be catalyzed by amine compounds or hydrotalcite-based catalysts .
Industrial Production Methods: In industrial settings, the synthesis can be optimized using eco-friendly catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite . These catalysts are prepared using the combustion method with glycine or glycerol as fuel. The reaction is typically carried out in ethyl acetate as a solvent at 60°C, achieving high selectivity and conversion rates .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(4-Hydroxy-2-methoxybenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile involves its interaction with molecular targets such as tyrosinase . The compound can bind to the active site of tyrosinase, forming hydrogen bonds and hydrophobic interactions with specific residues. This binding inhibits the enzyme’s activity, reducing melanin production in melanocytes .
Comparación Con Compuestos Similares
2-(3,4-Dihydroxybenzylidene)malononitrile: Known for its strong inhibitory activity against tyrosinase.
2-(4-Methylbenzylidene)malononitrile: Used in similar synthetic applications.
2-(2-Hydroxy-3-methoxybenzylidene)malononitrile: Another derivative with similar structural features.
Uniqueness: 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups enhances its potential as a tyrosinase inhibitor and its utility in various synthetic applications .
Propiedades
Fórmula molecular |
C11H8N2O2 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2-[(4-hydroxy-2-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-5-10(14)3-2-9(11)4-8(6-12)7-13/h2-5,14H,1H3 |
Clave InChI |
VNAAILQGAUETDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)O)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)







